4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Description

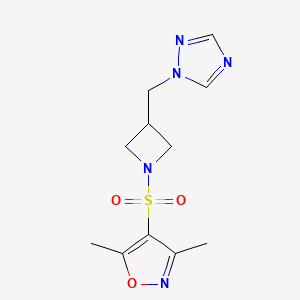

The compound 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a heterocyclic molecule featuring a unique combination of structural motifs:

- A 1,2,4-triazole ring linked via a methyl group to a 3-membered azetidine ring.

- A sulfonyl group bridging the azetidine and a 3,5-dimethylisoxazole moiety.

The analysis below relies on structural analogs and related research to infer comparative insights.

Properties

IUPAC Name |

3,5-dimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3S/c1-8-11(9(2)19-14-8)20(17,18)16-4-10(5-16)3-15-7-12-6-13-15/h6-7,10H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUZARUMCFLOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, alongside data tables summarizing key findings.

Synthesis and Structural Properties

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. The triazole and isoxazole moieties are particularly significant due to their roles in biological interactions.

Synthetic Route Overview

- Formation of the Triazole Ring : The triazole is synthesized via a click chemistry approach, often involving azides and alkynes.

- Azetidine Incorporation : The azetidine ring is introduced through nucleophilic substitution reactions.

- Sulfonyl Group Attachment : The sulfonyl group enhances the compound's solubility and reactivity.

Key Structural Features

| Property | Value |

|---|---|

| Molecular Formula | C12H16N4O2S |

| Molecular Weight | 284.34 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes by mimicking substrate structures, which is crucial for its potential as an antifungal and anticancer agent.

- Protein Binding Affinity : Studies have shown that the compound exhibits a strong binding affinity to bromodomain-containing proteins (BRD), which are involved in epigenetic regulation. This binding can inhibit their activity and affect gene expression related to cancer progression .

Anticancer Activity

Research has demonstrated that derivatives of 3,5-dimethylisoxazole exhibit significant anticancer properties. For instance, a study on a related compound showed an IC50 value indicating potent inhibition of BRD4, a target implicated in various cancers .

Antifungal Activity

The triazole derivatives have been widely studied for their antifungal properties. Their mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungal cell membranes.

Efficacy Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.6 | Inhibition of BRD4 |

| Compound B | MCF7 | 3.2 | Apoptosis induction |

| Compound C | A549 | 7.8 | Cell cycle arrest |

Antifungal Activity Data

| Compound | Fungi Strain | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Triazole Derivative | Candida albicans | 0.25 | Inhibition of ergosterol synthesis |

| Triazole Derivative | Aspergillus fumigatus | 0.5 | Disruption of cell membrane integrity |

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes essential for microbial survival. A review highlighted the synthesis of 1,2,4-triazole derivatives that demonstrated significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound also shows promise in cancer therapy. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specifically, studies involving similar compounds have reported cytotoxic effects against several cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The incorporation of the azetidine and isoxazole moieties enhances its biological activity. Research has focused on optimizing synthetic routes to improve yield and purity while exploring the structure-activity relationship (SAR) to identify more potent analogs .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized triazole derivatives against various fungal strains. The results indicated that certain derivatives exhibited greater efficacy than traditional antifungal agents like fluconazole, particularly against Candida albicans .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Triazole Derivative A | ≤ 25 | Effective against Candida |

| Fluconazole | > 25 | Less effective |

Study 2: Anticancer Potential

Another investigation assessed the anticancer properties of triazole-based compounds. The findings revealed that these compounds could significantly inhibit cell proliferation in several cancer types, indicating their potential as therapeutic agents .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | High inhibition |

| HeLa (Cervical Cancer) | 15 | Moderate inhibition |

Comparison with Similar Compounds

Structural Features :

- Synthesized via condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole, yielding bis-imidazole-triazole hybrids .

- Example: C1 (3,5-di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole) features dual imidazole rings linked to a central triazole core.

Key Differences :

- The target compound replaces imidazole with azetidine and isoxazole , reducing ring strain (azetidine vs. imidazole) and altering electronic properties.

- The sulfonyl group enhances polarity compared to the non-polar phenyl substituents in C1–C7.

Triazole-Containing Amino Acids

Structural Features :

- β-(1,2,4-Triazol-1-yl)-L-alanine: A nonproteinogenic amino acid acting as a metabolite of the fungicide myclobutanil .

Key Differences :

- The target compound lacks the amino acid backbone but incorporates azetidine and isoxazole, which may improve membrane permeability compared to polar amino acid derivatives.

Target Compound (Hypothetical Route)

Azetidine functionalization : Introduction of the triazole-methyl group via alkylation.

Sulfonylation : Reaction with a sulfonyl chloride derivative of 3,5-dimethylisoxazole.

Triazole-Imidazole Derivatives (C1–C9)

- Method: One-pot condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole using ceric ammonium nitrate (CAN) as a catalyst .

- Advantage : High efficiency with yields up to 85% for C1–C8.

Antimicrobial Activity of C1–C9

- C1–C9 : Demonstrated broad-spectrum activity against Staphylococcus aureus and Candida albicans (MIC values: 8–32 µg/mL) .

- Target Compound : Activity unreported, but the sulfonyl group may enhance binding to microbial enzymes (e.g., cytochrome P450 in fungi) .

Agrochemical Relevance

- Triazole Metabolites : β-(1,2,4-Triazol-1-yl)-L-alanine is critical for the fungicidal action of myclobutanil .

- Target Compound : The isoxazole moiety could confer herbicidal activity, akin to sulfonylurea herbicides.

Physicochemical Properties

Q & A

Q. Table 1: Key Synthetic Intermediates and Yields

| Intermediate | Reaction Step | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Azetidine-sulfonyl chloride | Sulfonation | 85 | 97 | |

| Triazole-methyl-azetidine | Alkylation | 65 | 95 | |

| Final Compound | Coupling | 55 | 98 |

Q. Table 2: Computational Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| CYP51 (3LD6) | -8.7 | Triazole-heme Fe²⁺ | |

| DNA Gyrase (E. coli) | -6.2 | Sulfonyl-phosphate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.